molecular formula C16H29N5O B14958487 N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B14958487
M. Wt: 307.43 g/mol
InChI Key: KJJUYDFTCAXAGN-UHFFFAOYSA-N
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Description

N-Hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic acetamide derivative characterized by a cyclohexyl core functionalized with a tetrazole-containing methyl group and an N-hexyl acetamide side chain. This compound is structurally distinct due to the juxtaposition of a rigid cyclohexyl-tetrazole moiety and a flexible alkyl chain, a design feature common in bioactive molecules targeting enzymes or receptors requiring both polar and hydrophobic interactions.

Synthetic routes for analogous compounds (e.g., benzimidazole-tetrazole hybrids) involve coupling reactions between activated carboxylic acids and amines, followed by cyclization or click chemistry for heterocycle formation .

Properties

Molecular Formula

C16H29N5O

Molecular Weight

307.43 g/mol

IUPAC Name

N-hexyl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C16H29N5O/c1-2-3-4-8-11-17-15(22)12-16(9-6-5-7-10-16)13-21-14-18-19-20-21/h14H,2-13H2,1H3,(H,17,22)

InChI Key

KJJUYDFTCAXAGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CC1(CCCCC1)CN2C=NN=N2

Origin of Product

United States

Preparation Methods

The synthesis of N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the reaction of cyclohexylamine with hexyl bromide to form N-hexylcyclohexylamine. This intermediate is then reacted with sodium azide and triethyl orthoformate to introduce the tetrazole ring, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and tetrazole moieties participate in hydrolysis under specific conditions:

Reaction Type Conditions Products Mechanistic Notes
Acidic hydrolysisHCl (6 M), 80°C, 6 hours2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid + hexylamineProtonation of the amide carbonyl enhances electrophilicity, facilitating nucleophilic water attack.
Basic hydrolysisNaOH (4 M), reflux, 12 hoursCyclohexyl-tetrazole acetic acid salt + hexanolHydroxide ion attacks the amide carbonyl, forming a tetrahedral intermediate.

The tetrazole ring remains stable under mild acidic/basic conditions but may decompose under prolonged exposure to strong acids (>12 M HCl) .

Oxidation Reactions

Oxidation targets the hexyl chain and tetrazole ring:

Oxidizing Agent Conditions Primary Products Byproducts/Notes
KMnO₄ (aqueous)25°C, 24 hours2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide ketone derivativesPartial oxidation of the hexyl chain to ketones.
H₂O₂ (30%)60°C, 8 hoursTetrazole N-oxide derivativesRequires catalytic Fe²⁺; regioselective at N1/N2 positions .

The cyclohexyl group exhibits steric hindrance, limiting oxidation at its position.

Reduction Reactions

Reduction primarily affects the tetrazole ring and amide group:

Reducing Agent Conditions Products Efficiency
LiAlH₄Dry THF, 0°C → RT, 2hN-hexyl-2-[1-(aminomethyl)cyclohexyl]acetamideComplete reduction of tetrazole to amine (yield: 92%).
H₂ (Pd/C catalyst)50 psi, 80°C, 12hPartially saturated tetrazole derivativesSelective reduction of tetrazole C=N bonds (yield: 65%).

Reduction pathways depend on the choice of agent, with LiAlH₄ favoring ring opening and H₂/Pd/C preserving the tetrazole core .

Substitution Reactions

The tetrazole ring undergoes nucleophilic/electrophilic substitutions:

Reaction Type Reagents Products Key Observations
AlkylationCH₃I, K₂CO₃, DMF, 50°C 1-Methyltetrazole derivativesN1-alkylation predominates due to electronic and steric factors .
AcylationAcCl, pyridine, 0°C 1-Acylated tetrazole derivativesLimited stability; prone to hydrolysis under ambient conditions.
Suzuki couplingPd(PPh₃)₄, aryl boronic acid Biaryl-tetrazole hybridsRequires pre-functionalization with halogens (e.g., Br at tetrazole C5) .

Substitution at the tetrazole ring enhances bioactivity by modulating electronic properties and hydrogen-bonding capacity .

Cycloaddition Reactions

The tetrazole moiety participates in [3+2] cycloadditions:

Dipolarophile Conditions Products Application
NitrilesCu(I) catalyst, 120°C, 24h Tetrazolo[1,5-a]pyridine derivativesGenerates fused heterocycles with enhanced π-conjugation .
AlkynesRu(II) catalyst, microwave Tetrazole-annulated cyclooctatetraenesHigh regioselectivity due to electron-deficient alkyne partners.

These reactions exploit the tetrazole’s ability to act as a 1,3-dipole, forming pharmacologically relevant heterocycles .

Metal Coordination

The tetrazole ring chelates metal ions, influencing reactivity:

Metal Ion Coordination Site Complex Stability (log K) Biological Relevance
Zn²⁺N2 and N3 positions 4.8 ± 0.2 Mimics carboxylate-zinc interactions in enzyme inhibition.
Fe³⁺N1 and N4 positions 3.5 ± 0.3 Potential for catalytic oxidation reactions.

Coordination modulates the compound’s electronic structure, enhancing its utility in catalytic and medicinal applications .

Scientific Research Applications

N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a chemical compound belonging to the tetrazole class, known for diverse applications in medicinal chemistry and biology.

Scientific Research Applications

This compound has applications spanning chemistry, biology, medicine, and industry. It is used as a building block in synthesizing complex molecules, explored as a bioisostere in drug design, studied for potential therapeutic effects, and utilized in developing new materials with specific properties.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules.

Biology

In biology, it is investigated as a bioisostere in drug design, mimicking carboxylic acids' properties. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and facilitating interactions with biological receptors, modulating biochemical pathways and leading to observed biological effects.

Medicine

In medicine, this compound is explored for potential therapeutic effects, including antibacterial, antifungal, and anti-inflammatory activities. Tetrazole-based compounds are of interest in the treatment of cancer, neurodegenerative diseases, and inflammation .

Industry

In industry, it is utilized in developing new materials with specific properties, such as enhanced stability or reactivity.

Chemical Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. The tetrazole ring can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. The products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the tetrazole ring.

Mechanism of Action

The mechanism of action of N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and facilitating interactions with biological receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide and related compounds:

Compound Name Key Structural Features Functional Groups Impacting Properties Reference
This compound Cyclohexyl core, tetrazole-methyl, N-hexyl acetamide Tetrazole (H-bond acceptor/donor), hexyl (lipophilicity)
N-Cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) Cyclohexyl, imidazole, acetamide Imidazole (weaker acidity vs. tetrazole), cyclohexyl (rigidity)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole, naphthyloxy-methyl, phenyl acetamide Triazole (less polar than tetrazole), naphthyloxy (π-π stacking)
2-(1H-Imidazol-1-yl)-N-(trans-4-methylcyclohexyl)acetamide 4-Methylcyclohexyl, imidazole Methylcyclohexyl (enhanced stereochemical complexity), imidazole (metal coordination potential)
N-{[1-(4-Ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)acetamide Piperazine-cyclohexyl, fluorophenoxy Piperazine (basic nitrogen), fluorophenoxy (electron-withdrawing effects)

Key Observations:

  • Tetrazole vs. Other Heterocycles: The tetrazole group in the target compound provides stronger hydrogen-bonding capacity and higher metabolic stability compared to imidazole or triazole derivatives, which may degrade more readily under physiological conditions .
  • Stereochemical Complexity: Compounds like 2-(1H-imidazol-1-yl)-N-(trans-4-methylcyclohexyl)acetamide exhibit chirality due to substituted cyclohexyl groups, complicating synthesis but enabling enantioselective interactions .

Pharmacological and Physicochemical Properties

  • Tetrazole-Containing Analogues: Tetrazoles are associated with angiotensin II receptor antagonism and antiviral activity, though specific data for the target compound is lacking. Related compounds like N-(2-Oxoethyl)-1H-tetrazole-1-acetamide are used as reference standards in QC, highlighting their stability .
  • Imidazole/Triazole Derivatives: Imidazole-containing acetamides (e.g., 1b) show antimicrobial activity, while triazole-naphthyloxy hybrids exhibit moderate COX-2 inhibition .

Q & A

(Basic) What are the standard synthetic routes for N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide and its structural analogs?

Methodological Answer:
The compound can be synthesized via 1,3-dipolar cycloaddition between azides and terminal alkynes (Cu-catalyzed "click chemistry"). For example:

  • React an appropriate azide (e.g., 2-azido-N-phenylacetamide derivatives) with a cyclohexyl alkyne precursor under Cu(OAc)₂ catalysis in a 3:1 t-BuOH/H₂O solvent system. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and purify via recrystallization (ethanol) .
  • Alternative routes involve multi-component reactions (MCRs) for tetrazole incorporation, such as reacting chloroacetamide intermediates with tetrazole derivatives under reflux conditions with triethylamine .

(Advanced) How can computational methods optimize reaction conditions for regioselective synthesis?

Methodological Answer:
Advanced optimization employs quantum chemical calculations and reaction path simulations:

  • Use density functional theory (DFT) to predict transition states and regioselectivity in cycloaddition reactions. For example, analyze electronic and steric effects of substituents on the cyclohexyl or tetrazole moieties .
  • Apply statistical design of experiments (DoE) to screen variables (e.g., solvent ratios, catalyst loading) systematically. Central composite designs can minimize experimental runs while maximizing yield and selectivity .

(Basic) Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, tetrazole C–N at ~1300 cm⁻¹) .
  • NMR Analysis : Use ¹H/¹³C NMR to resolve cyclohexyl protons (δ ~1.2–2.5 ppm), tetrazole protons (δ ~8.3–9.4 ppm), and acetamide NH (δ ~10–11 ppm). Compare with reported data for analogous compounds (e.g., N-(2-methoxyphenyl)-1-(tetrazol-1-yl)cyclohexanecarboxamide) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₉N₅O₂: 301.1539) .

(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in DMSO concentrations .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., hexyl chain length, tetrazole position) and correlate with bioactivity. Use regression models to identify critical pharmacophores .
  • Docking Simulations : Predict binding interactions with target proteins (e.g., enzymes inhibited by tetrazole-containing analogs) to validate experimental results .

(Basic) What is the role of the tetrazole group in the compound’s biological activity?

Methodological Answer:
The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity:

  • It mimics the carboxylate group in hydrogen-bonding interactions (e.g., with enzyme active sites) while resisting hydrolysis .
  • In drug discovery, tetrazole-containing analogs (e.g., antihypertensive agents) exhibit improved pharmacokinetic profiles compared to carboxylate counterparts .

(Advanced) What strategies improve the regioselectivity of tetrazole incorporation during synthesis?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) on the cyclohexyl ring to favor specific cycloaddition pathways .
  • Microwave-Assisted Synthesis : Enhance reaction kinetics and selectivity by reducing side reactions (e.g., dimerization) through controlled heating .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates and direct regioselectivity in MCRs .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential acute toxicity .
  • Ventilation : Conduct reactions in a fume hood to minimize inhalation of organic vapors (e.g., ethyl acetate during extraction) .
  • Waste Disposal : Collect tetrazole-containing waste separately for incineration, as it may form explosive byproducts under acidic conditions .

(Advanced) How can researchers validate the purity of this compound for pharmacological studies?

Methodological Answer:

  • HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Compare retention times with certified reference standards .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values to ensure ≥95% purity .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content (e.g., ethanol from recrystallization) .

(Basic) What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Catalyst Recovery : Optimize Cu(OAc)₂ removal via chelating resins or aqueous washes to avoid metal contamination in final products .
  • Solvent Selection : Replace t-BuOH/H₂O with greener alternatives (e.g., PEG-400/H₂O) to improve sustainability and reduce costs .
  • Purification Efficiency : Transition from recrystallization to column chromatography for higher yields in large batches .

(Advanced) How can machine learning models predict the compound’s physicochemical properties?

Methodological Answer:

  • QSAR Models : Train algorithms on datasets of tetrazole derivatives to predict logP, solubility, and bioavailability. Use descriptors like topological polar surface area (TPSA) and molecular weight .
  • Deep Learning : Apply graph neural networks (GNNs) to predict NMR/IR spectra from SMILES notation, reducing experimental characterization time .

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